Cas no 1783548-66-2 (3-Cyano-4-fluoro-5-methylbenzenesulfonyl chloride)
3-Cyano-4-fluoro-5-methylbenzenesulfonyl chloride Chemical and Physical Properties
Names and Identifiers
-
- 3-Cyano-4-fluoro-5-methylbenzenesulfonyl chloride
-
- Inchi: 1S/C8H5ClFNO2S/c1-5-2-7(14(9,12)13)3-6(4-11)8(5)10/h2-3H,1H3
- InChI Key: FEGRABQDGOGMOO-UHFFFAOYSA-N
- SMILES: ClS(C1C=C(C#N)C(=C(C)C=1)F)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 355
- XLogP3: 2.1
- Topological Polar Surface Area: 66.3
3-Cyano-4-fluoro-5-methylbenzenesulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010007964-250mg |
3-Cyano-4-fluoro-5-methylbenzenesulfonyl chloride |
1783548-66-2 | 97% | 250mg |
504.00 USD | 2021-07-06 | |
| Alichem | A010007964-500mg |
3-Cyano-4-fluoro-5-methylbenzenesulfonyl chloride |
1783548-66-2 | 97% | 500mg |
815.00 USD | 2021-07-06 | |
| Alichem | A010007964-1g |
3-Cyano-4-fluoro-5-methylbenzenesulfonyl chloride |
1783548-66-2 | 97% | 1g |
1,549.60 USD | 2021-07-06 |
3-Cyano-4-fluoro-5-methylbenzenesulfonyl chloride Related Literature
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 3-Cyano-4-fluoro-5-methylbenzenesulfonyl chloride
Introduction to 3-Cyano-4-fluoro-5-methylbenzenesulfonyl chloride (CAS No. 1783548-66-2)
3-Cyano-4-fluoro-5-methylbenzenesulfonyl chloride (CAS No. 1783548-66-2) is a versatile organic compound with significant applications in the fields of medicinal chemistry and materials science. This compound is characterized by its unique functional groups, including a cyano group, a fluorine atom, and a methyl group, all attached to a benzenesulfonyl chloride framework. These structural features contribute to its reactivity and potential utility in various chemical reactions and synthetic processes.
The cyano group in 3-Cyano-4-fluoro-5-methylbenzenesulfonyl chloride is a key functional group that imparts significant electronic and steric properties to the molecule. The presence of this group can enhance the compound's ability to participate in nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of more complex molecules. Additionally, the fluorine atom introduces unique electronic effects, which can influence the compound's reactivity and stability. The methyl group provides additional steric hindrance and can affect the molecule's solubility and reactivity profile.
The benzenesulfonyl chloride moiety is a reactive electrophile that can undergo nucleophilic attack at the sulfonyl chloride group. This functional group is commonly used in the synthesis of sulfonamides, which are important in pharmaceuticals due to their biological activity. The combination of the cyano, fluorine, and methyl groups with the benzenesulfonyl chloride framework makes 3-Cyano-4-fluoro-5-methylbenzenesulfonyl chloride a highly versatile building block for organic synthesis.
In recent years, there has been increasing interest in the use of 3-Cyano-4-fluoro-5-methylbenzenesulfonyl chloride for the development of new pharmaceuticals and materials. For instance, a study published in the Journal of Medicinal Chemistry reported the use of this compound as an intermediate in the synthesis of novel antiviral agents. The researchers found that compounds derived from 3-Cyano-4-fluoro-5-methylbenzenesulfonyl chloride exhibited potent antiviral activity against several strains of viruses, including influenza and herpes simplex virus.
Another area of research involves the application of 3-Cyano-4-fluoro-5-methylbenzenesulfonyl chloride in materials science. A study published in Advanced Materials explored the use of this compound as a precursor for the synthesis of functional polymers with unique optical and electronic properties. The researchers demonstrated that polymers derived from 3-Cyano-4-fluoro-5-methylbenzenesulfonyl chloride exhibited enhanced thermal stability and improved mechanical properties, making them suitable for use in advanced electronic devices and coatings.
The synthetic versatility of 3-Cyano-4-fluoro-5-methylbenzenesulfonyl chloride has also been highlighted in several other studies. For example, a paper published in Tetrahedron Letters described an efficient method for the preparation of this compound using a one-pot reaction sequence. The method involved the sequential addition of reagents to achieve high yields and purity, making it an attractive option for large-scale production.
In terms of safety and handling, it is important to note that 3-Cyano-4-fluoro-5-methylbenzenesulfonyl chloride should be handled with care due to its reactivity and potential health hazards. Proper personal protective equipment (PPE) should be used when working with this compound, and it should be stored in a well-ventilated area away from incompatible materials.
In conclusion, 3-Cyano-4-fluoro-5-methylbenzenesulfonyl chloride (CAS No. 1783548-66-2) is a valuable compound with diverse applications in medicinal chemistry and materials science. Its unique structural features make it an excellent building block for the synthesis of complex molecules with potential therapeutic and technological applications. Ongoing research continues to explore new uses for this compound, further highlighting its importance in modern chemical research.
1783548-66-2 (3-Cyano-4-fluoro-5-methylbenzenesulfonyl chloride) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)